4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Description

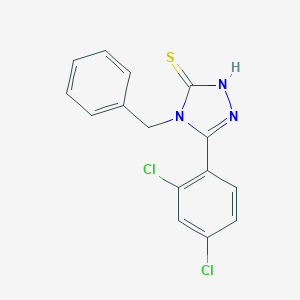

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a benzyl group and at the 5-position with a 2,4-dichlorophenyl moiety.

Properties

IUPAC Name |

4-benzyl-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c16-11-6-7-12(13(17)8-11)14-18-19-15(21)20(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXSVNPTIUQBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356375 | |

| Record name | 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23282-91-9 | |

| Record name | 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

Industrial Applications: The compound can be utilized in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key analogues include:

- Schiff base derivatives: Synthesized by condensing 4-amino-5-aryl-triazole-3-thiols with aldehydes. For example: 5i: 4-(2-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (80% yield, MP: 151–153°C) . 5j: 4-(2,4-dichlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (79% yield, MP: 134–137°C) . Ligand 54: 4-(4-methoxybenzylideneamino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (73% yield) .

- Electron-donating substituents: Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced antioxidant activity due to -NH₂ and -SH groups .

- Halogenated derivatives: Chlorine and bromine substituents (e.g., 4-bromobenzylideneamino in 5g) are associated with antimicrobial activity .

Table 1: Comparative Analysis of Key Analogues

Theoretical and Computational Insights

Quantum chemical calculations (e.g., density functional theory) highlight that electron-donating groups lower ionization potentials, enhancing antioxidant activity . The target compound’s electron-withdrawing Cl groups may limit such activity but improve antimicrobial properties via hydrophobic interactions .

Biological Activity

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 23282-91-9) is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a benzyl group, a dichlorophenyl moiety, and a thiol group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the thiol group (–SH) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of cancer treatment.

- Metal Coordination : The triazole ring can coordinate with metal ions, influencing the activity of metalloproteins and enzymes.

- Lipophilicity : The dichlorophenyl group increases the compound's lipophilicity, facilitating its penetration into lipid membranes and interaction with cellular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents. In vitro studies demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi .

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. For instance:

- In vitro tests revealed that derivatives of triazole-thiol compounds exhibit cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

- The selectivity towards cancer cells was noted, suggesting a promising avenue for further development in cancer therapeutics.

Enzyme Inhibition Studies

The compound has shown inhibitory effects on various metabolic enzymes. Notably:

- It inhibited acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment .

- Other enzyme targets include those involved in cancer metabolism and inflammatory pathways.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Synthesis typically involves cyclization of thiosemicarbazide precursors in basic media. For example, derivatives are synthesized via:

- Alkylation/Mannich reactions : Reacting 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with alkyl halides or amines in alcoholic solvents (e.g., i-propanol) using NaOH as a base .

- Microwave-assisted synthesis : Accelerating reactions using microwave irradiation to improve yield and reduce time, as seen in derivatives with thiophen-2-ylmethyl substituents .

- Hydrazine-carbothioamide intermediates : Forming 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by cyclization to triazole-thiols .

Q. Which characterization techniques are essential for confirming the structure of triazole-3-thiol derivatives?

Key methods include:

Q. How is the antiradical activity of triazole-3-thiol derivatives assessed in vitro?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:

-

Methodology : Incubate derivatives (1 × 10⁻³ M to 1 × 10⁻⁴ M) with DPPH in ethanol. Measure absorbance at 517 nm after 30 minutes. Radical scavenging (%) is calculated as:

-

Example : 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% activity at 1 × 10⁻³ M, decreasing to 53.78% at 1 × 10⁻⁴ M .

Advanced Research Questions

Q. How do structural modifications at the 4- and 5-positions of the triazole ring influence biological activity?

- Substituent effects :

- 4-Position : Benzyl groups enhance lipophilicity, improving membrane permeability. For example, 4-benzyl derivatives show higher antimicrobial activity than 4-allyl analogs .

- 5-Position : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) increase electrophilicity, enhancing interactions with biological targets. Conversely, 4-fluorobenzylidene substitution reduced antiradical activity by \sim30% .

- Thiol group : Critical for metal coordination (e.g., Ni(II), Cu(II) complexes) and redox activity .

Q. What methodological approaches are used to resolve contradictions in biological activity data among structurally similar triazole-3-thiol derivatives?

- Comparative SAR studies : Systematically varying substituents and testing activity. For example, 2-hydroxybenzylidene derivatives showed higher antiradical activity than 4-fluorobenzylidene analogs, suggesting hydrogen bonding plays a role .

- Molecular modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities. For instance, 4-(cyclopent-1-en-3-ylamino) derivatives exhibited strong interactions with SARS-CoV-2 helicase (PDB: 5WWP) .

- Dose-response assays : Establishing IC₅₀ values to quantify potency discrepancies .

Q. How can molecular docking studies guide the design of triazole-3-thiol derivatives targeting specific enzymes?

- Target selection : Prioritize enzymes with known roles in disease (e.g., SARS-CoV-2 helicase for antiviral research) .

- Docking workflow :

- Prepare ligand (triazole derivative) and receptor (enzyme) files.

- Generate 30+ conformations per ligand.

- Rank poses by binding energy (ΔG < −7 kcal/mol indicates strong binding).

- Case study : Derivatives with 4-iodophenyl groups showed lower binding energy (−9.2 kcal/mol) than chlorophenyl analogs (−8.5 kcal/mol) due to halogen bonding .

Q. What strategies optimize the synthesis yield and purity of triazole-3-thiol derivatives under varying reaction conditions?

- Solvent optimization : i-Propanol improves solubility of hydrophobic intermediates compared to ethanol .

- Catalyst use : NaOH accelerates thiolate anion formation, enhancing reactivity .

- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) isolates derivatives with >95% purity .

- Microwave irradiation : Reduces reaction time from 6 hours to 20 minutes, minimizing side products .

Q. How do different substituents on the triazole core affect antimicrobial efficacy against resistant strains?

- Thiophen-2-ylmethyl groups : Enhance activity against Candida albicans (MIC = 12.5 µg/mL) by disrupting ergosterol biosynthesis .

- Chlorophenyl substituents : Improve Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC = 6.25 µg/mL) via membrane disruption .

- Mannich base derivatives : Increase water solubility, broadening antifungal spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.